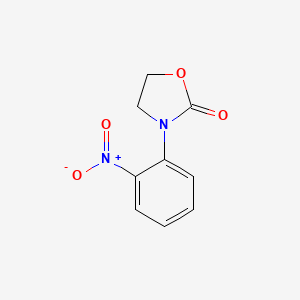

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUXEPLYSHKABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 2 Nitrophenyl 1,3 Oxazolidin 2 One

Reactivity of the Nitro Group

The presence of the nitro group (-NO₂) ortho to the point of attachment of the oxazolidinone ring is a defining feature of the molecule's reactivity. It not only serves as a site for reduction but also profoundly modifies the electronic properties of the aromatic system.

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the aromatic nitro group to an amino group (-NH₂) is one of the most significant transformations for this class of compounds. This reduction can be achieved through several methods, including catalytic hydrogenation and the use of various chemical reducing agents, with the choice of method often depending on the desired selectivity. numberanalytics.comwikipedia.org

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. numberanalytics.com The process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. numberanalytics.comwikipedia.orgresearchgate.net

The mechanism of catalytic hydrogenation of a nitro group is a stepwise process that occurs on the surface of the metal catalyst. youtube.com The reaction proceeds through the sequential addition of hydrogen, forming intermediate species such as nitrosobenzene (B162901) and phenylhydroxylamine, which are rapidly converted to the final aniline (B41778) product under the reaction conditions. uctm.edu

For 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one, catalytic hydrogenation would be expected to reduce the nitro group to yield 3-(2-aminophenyl)-1,3-oxazolidin-2-one (B1372522). The general conditions for such transformations are outlined in the table below.

| Catalyst | Hydrogen Source | Typical Conditions | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Atmospheric or elevated pressure, room temperature, in solvents like methanol (B129727) or ethanol. | numberanalytics.comgoogle.com |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Atmospheric pressure, room temperature, often in acidic media like acetic acid. | numberanalytics.com |

| Raney Nickel | H₂ gas | Elevated temperature and pressure, often used for industrial-scale reductions. | wikipedia.orggoogle.com |

In molecules containing multiple reducible functional groups, achieving chemoselectivity is crucial. The oxazolidinone ring contains a carbamate (B1207046), which is an ester-like functional group that can be susceptible to reduction. Therefore, selecting a reducing agent that preferentially targets the nitro group is essential. A variety of reagents have been developed for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

Metal-acid systems, such as iron in acetic acid (Fe/H⁺) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl), are classic methods known to selectively reduce nitro groups without affecting carbonyls or esters. wikipedia.org More modern methods offer milder conditions and broader functional group tolerance. organic-chemistry.orgjrfglobal.com

| Reducing Agent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Iron (Fe) in acidic media (e.g., HCl, Acetic Acid) | Refluxing in acid. | Highly selective for nitro groups over most other functional groups. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (HCl). | A classic method for selective nitro reduction. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems. | A mild reducing agent often used for selective reductions. | wikipedia.org |

| Zinc (Zn) dust with Ammonium (B1175870) Formate | Methanol/THF at room temperature. | Very mild conditions, preserving many sensitive functional groups. | organic-chemistry.org |

Influence of the Nitro Group on Aromatic Electrophilicity and Nucleophilicity

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects (-I and -R effects). quora.com This has a profound impact on the reactivity of the phenyl ring to which it is attached.

Electrophilicity: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). ijrti.orgquora.comdoubtnut.com It does this by reducing the electron density of the π-system, making it less nucleophilic and thus less reactive towards incoming electrophiles. doubtnut.comminia.edu.eg The deactivation is most pronounced at the ortho and para positions relative to the nitro group. quora.comquora.com Consequently, if an electrophilic substitution were to occur on the 2-nitrophenyl moiety, it would be directed to the meta positions (positions 4 and 6 relative to the oxazolidinone).

Nucleophilicity: Conversely, the reduction in electron density significantly enhances the ring's electrophilicity, making it susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comchemistrysteps.comlibretexts.org The nitro group strongly activates the ring for attack by nucleophiles, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgnih.govpressbooks.pub In this compound, the nitro group would activate the ipso-carbon (C1, bearing the oxazolidinone) and the C4 position for potential nucleophilic attack, should a suitable leaving group be present at one of those positions.

Reactions Involving the Oxazolidinone Ring

The 1,3-oxazolidin-2-one ring is a stable five-membered heterocycle. nih.gov Its core structure is a cyclic carbamate, which exhibits reactivity similar to both esters and amides. The most common reaction pathway for this ring system involves nucleophilic attack at the carbonyl carbon (C2), leading to ring-opening. researchgate.net

Ring-Opening Reactions and Mechanisms

The cleavage of the oxazolidinone ring can be initiated by various nucleophiles, typically under acidic or basic conditions. researchgate.netnih.gov

Hydrolysis: Under aqueous acidic or basic conditions, the oxazolidinone ring can undergo hydrolysis. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion at the carbonyl carbon.

Base-catalyzed hydrolysis: A hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent cleavage of the C-O bond within the ring, followed by protonation, would yield the ring-opened product, 2-((2-nitrophenyl)amino)ethanol.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. scribd.comacs.org The subsequent steps involve proton transfer and cleavage of the endocyclic C-O bond to afford the same amino alcohol product.

Other Nucleophilic Ring-Opening: Stronger nucleophiles can also open the oxazolidinone ring. For instance, reaction with amines (aminolysis) could yield urea (B33335) derivatives, while reaction with organometallic reagents could potentially lead to ketone formation after cleavage. These reactions proceed via a similar mechanism involving nucleophilic acyl substitution at the carbonyl carbon of the carbamate. pitt.edu The stability of the oxazolidinone ring means that these reactions often require forcing conditions. nih.gov

Hydrolytic Cleavage under Acidic and Basic Conditions

The oxazolidinone ring, being a cyclic carbamate, is susceptible to hydrolytic cleavage. This process can be catalyzed by both acids and bases, leading to the opening of the ring. The rates and mechanisms of hydrolysis are highly dependent on the pH of the medium. nih.govscribd.com

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by the formation of a tetrahedral intermediate, which subsequently collapses, leading to the cleavage of the C-O bond and ring opening. Studies on related 2-(substituted phenyl)-3-ethyloxazolidines have shown that in moderately concentrated acid, two distinct reactions can be observed: a rapid ring-opening to form a cationic Schiff base intermediate, followed by a slower hydrolysis of this intermediate to yield the final products. scribd.com The presence of the strongly electron-withdrawing 2-nitrophenyl group at the N-3 position is expected to significantly influence the electron density of the ring, thereby affecting the rate of hydrolysis.

Under basic conditions , the hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate which then undergoes ring opening by cleavage of the endocyclic C-O bond to yield an amino alcohol derivative. For 2-(substituted phenyl)-3-ethyloxazolidines, the hydrolysis rate in alkaline solution is nearly independent of pH, suggesting a direct attack mechanism. scribd.com The rate of this reaction is influenced by the nature of the substituent on the phenyl ring.

General mechanisms for hydrolysis are outlined below:

Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent ring opening.

Base-Catalyzed Hydrolysis: Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring.

Nucleophilic Attack on the Carbonyl Carbon

The carbonyl carbon (C-2) of the oxazolidinone ring is an electrophilic center and is susceptible to attack by a variety of nucleophiles. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile adds to the carbonyl group to form a tetrahedral intermediate. pitt.edu The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions, but it often leads to the opening of the oxazolidinone ring.

Organometallic Reagents: Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are known to react with carboxylic acid derivatives. libretexts.org By analogy, their reaction with this compound would involve an initial nucleophilic attack at the carbonyl carbon. This would result in ring opening. Given the reactivity of the initial product, which may be a ketone, a second equivalent of the organometallic reagent can add to it, ultimately yielding a tertiary alcohol after an acidic workup. youtube.comyoutube.com Less reactive organometallics, such as Gilman reagents (lithium dialkylcuprates), may allow for a single addition, potentially isolating the ketone intermediate resulting from the initial ring-opening. youtube.com

Aminolysis: The reaction with amines, known as aminolysis, can also lead to ring opening. This process is useful for synthesizing more complex structures. For instance, the aminolysis of related 3-acylthiazolidine-2-thiones has been employed in the synthesis of macrolactams. clockss.org A similar reaction with this compound and a diamine could proceed via nucleophilic attack of one amino group on the carbonyl carbon, leading to ring cleavage and the formation of a urea linkage.

The table below summarizes the expected outcomes of nucleophilic attacks on the oxazolidinone ring.

| Nucleophile Class | Example Reagent | Expected Transformation | Potential Final Product(s) |

| Organometallic (strong) | CH₃MgBr (Grignard) | Nucleophilic acyl substitution followed by nucleophilic addition | Tertiary alcohol |

| Organometallic (weaker) | (CH₃)₂CuLi (Gilman) | Nucleophilic acyl substitution | Ketone |

| Amines | H₂N-(CH₂)n-NH₂ | Aminolysis / Ring-opening | N-(2-aminoethyl)-N'-(2-nitrophenyl)urea derivative |

| Hydrides | LiAlH₄ | Reduction | Amino alcohol |

Derivatization at the Oxazolidinone Nitrogen (N-3) and Carbon (C-4, C-5) Positions

Further functionalization of the this compound scaffold can be achieved by targeting the oxazolidinone ring carbons or the N-aryl substituent.

While the nitrogen at the N-3 position is already substituted with the 2-nitrophenyl group, derivatization can occur on the aromatic ring itself. For example, the nitro group is highly susceptible to chemical transformation, most commonly reduction to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This opens up a wide array of subsequent derivatization chemistries on the resulting aniline derivative.

The carbon positions C-4 and C-5 of the oxazolidinone ring are key sites for introducing structural diversity and chirality. A notable method for derivatization at the C-5 position is the iodocyclocarbamation of N-allylated N-aryl carbamates. organic-chemistry.org This reaction proceeds via an electrophilic iodine-induced cyclization, installing an iodomethyl group at the C-5 position. This iodo-derivative serves as a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of various functional groups. organic-chemistry.org

Stereochemical Considerations in Reactions of Oxazolidinones

Oxazolidinones are cornerstones of modern asymmetric synthesis, primarily due to their role as chiral auxiliaries. researchgate.netnbinno.com A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemical outcome. wikipedia.org

Chiral Auxiliary Applications in Asymmetric Synthesis

The most well-known application of oxazolidinones as chiral auxiliaries was developed by David A. Evans and is often applied to N-acyl oxazolidinones. wikipedia.orgrsc.org In this context, a chiral oxazolidinone, typically substituted at the C-4 and/or C-5 positions (e.g., with a benzyl (B1604629) or isopropyl group), is first acylated at the nitrogen atom. williams.edu The resulting N-acyloxazolidinone can then be deprotonated to form an enolate.

The power of the auxiliary lies in its ability to control the geometry of this enolate and to direct the subsequent attack of an electrophile. The formation of a (Z)-enolate is often favored, which chelates with a Lewis acid (like a boron or titanium species) to form a rigid, planar conformation. The substituent at the C-4 position of the oxazolidinone then sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face. wikipedia.orgwilliams.edu This strategy allows for the highly diastereoselective formation of new stereocenters. After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis) and recovered for reuse, releasing the enantiomerically enriched product. williams.edu

While the title compound is an N-aryl oxazolidinone, the same principles apply if the ring itself is chiral (i.e., contains substituents at C-4 or C-5). The N-(2-nitrophenyl) group would influence the electronic properties and potentially the conformational preferences of the system, but the steric directing effect of C-4 or C-5 substituents would remain the dominant factor in controlling stereoselectivity.

Diastereoselectivity and Enantioselectivity in Transformations

The use of chiral oxazolidinone auxiliaries leads to excellent levels of diastereoselectivity in a wide range of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. wikipedia.orgnih.gov

In a typical asymmetric alkylation , the enolate of an N-acyloxazolidinone reacts with an alkyl halide. The bulky substituent on the auxiliary directs the alkyl halide to the opposite face of the enolate, resulting in the formation of one diastereomer in high excess. williams.edu

Similarly, in an asymmetric aldol reaction , the enolate reacts with an aldehyde. The rigid, chelated transition state ensures a highly ordered approach of the aldehyde, again leading to a single major diastereomeric product with two new contiguous stereocenters. wikipedia.org

The following table presents data for diastereoselective reactions using the well-studied N-acyl oxazolidinone chiral auxiliaries, which illustrates the high level of stereocontrol achievable.

| Reaction Type | Chiral Auxiliary | Electrophile / Substrate | Conditions | Diastereomeric Ratio (d.r.) | Reference |

| Alkylation | (S)-4-Benzyl-2-oxazolidinone (N-propionyl) | Allyl iodide | 1. NaN(TMS)₂, THF, -78 °C; 2. Allyl iodide | >98:2 | williams.edu |

| Alkylation | (S)-4-Benzyl-2-oxazolidinone (N-propionyl) | Benzyl bromide | 1. LDA, THF, -78 °C; 2. Benzyl bromide | 99:1 | wikipedia.org |

| Aldol Addition | (R)-4-Benzyl-2-oxazolidinone (N-propionyl) | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N; 2. Aldehyde | >99:1 | wikipedia.org |

| Diels-Alder | (S)-4-Benzyl-2-oxazolidinone (N-acryloyl) | Cyclopentadiene | Et₂AlCl, CH₂Cl₂, -78 °C | 99.5:0.5 (endo:exo) | nih.gov |

Advanced Synthetic Transformations

Beyond fundamental reactivity, the this compound scaffold can participate in more advanced synthetic transformations.

Photochemical Reactions: The presence of the nitrophenyl group suggests a potential for photochemical reactivity. Related N-aryl oxazolidinones, specifically those containing fluoro- and dialkylamino-phenyl groups, have been shown to undergo photochemical reactions in water and methanol. nih.gov These reactions can proceed via a triplet state, leading to fragmentation of bonds on the aromatic ring, such as reductive defluorination. nih.gov It is plausible that the nitro group in this compound could also mediate photochemical transformations, such as photoreduction or participation in cycloaddition reactions.

Ring-Opening and Recyclization Cascades: The reactivity of the oxazolidinone ring towards nucleophiles can be harnessed in cascade reactions. The chemical behavior of 3-nitrochromone, another nitro-aryl substituted heterocycle, shows that reaction with certain carbon nucleophiles can initiate a ring-opening, ring-closure sequence, leading to the formation of entirely new heterocyclic systems. researchgate.net A similar pathway could be envisioned for this compound, where a carefully chosen nucleophile could trigger a ring-opening followed by an intramolecular cyclization involving the nitro group (or its reduced form) to construct novel, complex molecular architectures.

Vicarious Nucleophilic Substitution Reactions with Nitroaryl Compounds

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as the nitrophenyl group in this compound. organic-chemistry.orgwikipedia.org This reaction introduces a carbon substituent, bearing a leaving group, onto the aromatic ring, formally replacing a hydrogen atom. The process is particularly effective for nitro-activated aromatic systems. iupac.org

The general mechanism of the VNS reaction involves the addition of a carbanion (generated from a C-H acid with a leaving group at the α-position) to the nitroaromatic ring, forming a σ-complex. nih.gov This is followed by a base-induced β-elimination of the leaving group, leading to the formation of a nitro-substituted benzylic carbanion, which is subsequently protonated upon workup to yield the final product. organic-chemistry.orgacs.org

For this compound, the strong electron-withdrawing effect of the nitro group deactivates the meta positions and activates the ortho and para positions for nucleophilic attack. Given that the oxazolidinone substituent is at the ortho position, VNS reactions are expected to proceed at the positions ortho and para to the nitro group, namely the C4 and C6 positions of the phenyl ring. The regioselectivity of the substitution is influenced by both electronic and steric factors.

While specific literature on the VNS reactions of this compound is not abundant, the reactivity can be inferred from studies on similar nitroaromatic compounds. For instance, the reaction of nitroarenes with carbanions derived from α-haloalkyl sulfones or esters typically yields the corresponding substituted nitroaryl compounds in good yields. kuleuven.be A study on the VNS of 2-chloroalkyloxazolines with nitroarenes demonstrated that the substitution pattern is sterically controlled. researchgate.net

Below is a table illustrating the expected products and typical conditions for VNS reactions on this compound with various carbanions.

| Carbanion Precursor | Nucleophile | Reagents and Conditions | Expected Product(s) | Typical Yield (%) |

| Chloromethyl phenyl sulfone | ⁻CH₂(Cl)SO₂Ph | t-BuOK, THF, -78 °C to rt | 3-(4-(Phenylsulfonylmethyl)-2-nitrophenyl)-1,3-oxazolidin-2-one and 3-(6-(Phenylsulfonylmethyl)-2-nitrophenyl)-1,3-oxazolidin-2-one | 60-85 |

| tert-Butyl chloroacetate | ⁻CH(Cl)CO₂t-Bu | NaH, DMF, 25 °C | tert-Butyl 2-(4-(2-oxooxazolidin-3-yl)-3-nitrophenyl)acetate and tert-Butyl 2-(2-(2-oxooxazolidin-3-yl)-3-nitrophenyl)acetate | 55-75 |

| Chloroacetonitrile | ⁻CH(Cl)CN | K₂CO₃, DMSO, rt | 2-(4-(2-Oxooxazolidin-3-yl)-3-nitrophenyl)acetonitrile and 2-(2-(2-oxooxazolidin-3-yl)-3-nitrophenyl)acetonitrile | 65-80 |

Coupling Reactions and Functionalization Strategies

The nitroaryl moiety of this compound also serves as a versatile functional group for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of functionalized derivatives.

Suzuki-Miyaura Coupling:

A significant advancement in cross-coupling chemistry has been the use of nitroarenes as coupling partners in Suzuki-Miyaura reactions. nih.gov In this transformation, the nitro group acts as a leaving group and is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent. nih.gov This reaction is catalyzed by a palladium complex and typically requires a suitable ligand and a base. For this compound, this reaction would lead to the formation of 3-biaryl- or 3-vinylphenyl-1,3-oxazolidin-2-ones.

The catalytic cycle is initiated by the oxidative addition of the nitroarene to a Pd(0) complex, which involves the cleavage of the Ar-NO₂ bond. nih.gov This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. harvard.edu

| Boronic Acid/Ester | Reagents and Conditions | Expected Product | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 3-(Biphenyl-2-yl)-1,3-oxazolidin-2-one | 70-90 |

| 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂, RuPhos, Cs₂CO₃, Dioxane, 80 °C | 3-(4'-Methoxybiphenyl-2-yl)-1,3-oxazolidin-2-one | 75-95 |

| Thiophene-2-boronic acid | Pd₂(dba)₃, XPhos, K₂CO₃, THF, 70 °C | 3-(2-(Thiophen-2-yl)phenyl)-1,3-oxazolidin-2-one | 65-85 |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alkene. wikipedia.org While the direct use of a nitro group as a leaving group in a Heck-type reaction is less common, the nitroaryl scaffold of this compound can be readily converted to an aryl halide (e.g., via reduction of the nitro group, diazotization, and Sandmeyer reaction) to participate in this transformation. The resulting 3-(2-halophenyl)-1,3-oxazolidin-2-one could then be coupled with various alkenes to introduce vinyl substituents. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines. wikipedia.org Similar to the Heck reaction, a precursor 3-(2-halophenyl)-1,3-oxazolidin-2-one would be required. This reaction is highly versatile and tolerates a wide range of functional groups, including nitro groups on the aryl halide. numberanalytics.com This allows for the synthesis of various N-aryl and N-heteroaryl derivatives of 3-phenyl-1,3-oxazolidin-2-one. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. acsgcipr.org

Structural Elucidation and Computational Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of a molecule. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For "3-(2-Nitrophenyl)-1,3-oxazolidin-2-one", ¹H and ¹³C NMR spectra would be essential for confirming the structural assignment. Although specific experimental data for this compound is not available, the expected chemical shifts and coupling constants can be inferred from structurally similar compounds. For instance, in related nitrophenyl derivatives, the aromatic protons typically appear as a complex multiplet in the downfield region of the ¹H NMR spectrum. The protons of the oxazolidinone ring would be expected to show characteristic shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.2 | m |

| O-CH₂ | 4.4 - 4.6 | t |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 154 - 156 |

| Aromatic-C | 120 - 148 |

| O-CH₂ | 65 - 70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the carbonyl group of the oxazolidinone ring and the nitro group. The C=O stretching vibration in similar oxazolidinone systems typically appears as a strong band around 1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Oxazolidinone) | ~1750 | Strong |

| NO₂ (Asymmetric stretch) | 1520 - 1560 | Strong |

| NO₂ (Symmetric stretch) | 1345 - 1385 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound" (molecular formula C₉H₈N₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (208.17 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the oxazolidinone ring, providing further confirmation of the structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. While a crystal structure for "this compound" has not been reported, analysis of related structures, such as 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, offers insights into the potential solid-state conformation.

Conformational Analysis in the Crystalline State

In the solid state, the conformation of "this compound" would be influenced by steric and electronic factors. The dihedral angle between the plane of the nitrophenyl ring and the oxazolidinone ring would be a key conformational feature. In a related thiazolidinone structure, the dihedral angle between the nitrophenyl group and the heterocyclic ring is significant, suggesting a non-planar arrangement to minimize steric hindrance. The oxazolidinone ring itself is expected to adopt a relatively planar or envelope conformation.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For "this compound", potential C-H···O hydrogen bonds involving the aromatic protons and the oxygen atoms of the carbonyl and nitro groups could play a role in stabilizing the crystal structure. Pi-pi stacking interactions between the aromatic rings of adjacent molecules might also be observed.

Advanced Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the purification and purity verification of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "this compound." This method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For the analysis of the title compound, a reversed-phase HPLC method is typically employed, often using a C18 stationary phase.

The sample is dissolved in a suitable solvent and injected into the HPLC system. An isocratic or gradient elution with a mobile phase, commonly a mixture of acetonitrile (B52724) and water, allows for the separation of the target compound from any impurities, starting materials, or by-products. Detection is usually performed with a UV detector, set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance. The purity is quantified by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A high percentage area (e.g., >99%) indicates a high-purity sample.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 1503 | 0.08 | Impurity A |

| 2 | 4.78 | 1865420 | 99.71 | This compound |

| 3 | 5.92 | 3988 | 0.21 | Impurity B |

Following synthesis, "this compound" often exists in a crude mixture. Preparative chromatography is the technique of choice for isolating and purifying the compound on a larger scale than analytical HPLC. chromatographyonline.comlcms.cz The primary goal is to obtain a sufficient quantity of the high-purity material required for structural confirmation, activity testing, and other detailed characterization studies. chromatographyonline.com

The principles are similar to analytical HPLC, but it utilizes larger columns with greater stationary phase capacity. lcms.cz A method is first developed at the analytical scale to achieve good separation between the target compound and its impurities. This method is then scaled up for preparative purposes. nih.gov Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined. The solvent is then evaporated to yield the purified "this compound" as a solid. This technique is faster than chemical synthesis for obtaining pure samples of impurities for characterization. lcms.cz

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the molecular properties of "this compound" at the atomic level.

Quantum mechanical calculations are used to model the electronic structure of a molecule, from which numerous properties can be derived. These ab initio methods solve the Schrödinger equation (or a simplified form) to determine the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For "this compound," DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry and various electronic properties. nih.govresearchgate.netresearch-nexus.net

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com Other global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S), can also be calculated to predict the compound's chemical behavior. nih.govresearchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the electronic distribution and reactivity of the molecule. mdpi.com

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.35 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.30 |

| HOMO-LUMO Energy Gap | ΔE | 4.05 |

| Ionization Potential | IP | 7.35 |

| Electron Affinity | EA | 3.30 |

| Electronegativity | χ | 5.33 |

| Chemical Potential | μ | -5.33 |

| Global Hardness | η | 2.03 |

| Global Softness | S | 0.25 |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure. research-nexus.netresearchgate.net By calculating the optimized geometry and corresponding vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. nih.govresearchgate.net These calculated spectra aid in the assignment of vibrational modes observed in experimental spectra. researchgate.net

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, once properly scaled, typically show good correlation with experimental NMR data, providing strong evidence for the proposed chemical structure. This synergy between computational prediction and experimental measurement is a powerful tool in modern structural elucidation. researchgate.netnih.gov

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) | Assignment |

|---|---|---|---|

| C-H stretch (Aromatic) | 3085 | 3090 | Phenyl Ring |

| C=O stretch (Carbonyl) | 1755 | 1760 | Oxazolidinone Ring |

| N-O stretch (Asymmetric) | 1525 | 1530 | Nitro Group |

| N-O stretch (Symmetric) | 1345 | 1350 | Nitro Group |

| C-O-C stretch | 1230 | 1235 | Oxazolidinone Ring |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the conformational flexibility and structural evolution of a molecule like this compound. researchgate.net This technique allows for the exploration of the molecule's accessible conformations in a simulated environment, which can approximate physiological conditions.

The primary goal of MD simulations in this context is to characterize the molecule's conformational landscape. Key to this analysis is the rotation around the single bond connecting the 2-nitrophenyl group to the nitrogen atom of the oxazolidinone ring. The trajectory generated by the simulation reveals the range of motion and the preferred orientations (dihedral angles) between these two ring systems. The flexibility of the five-membered oxazolidinone ring itself, which can adopt various envelope or twisted conformations, is also a subject of investigation. mdpi.com

Analysis of the MD trajectory typically involves calculating metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify regions of high flexibility within the molecule. researchgate.net For this compound, the RMSF would likely highlight greater movement in the peripheral nitro group and the phenyl ring compared to the more constrained oxazolidinone core.

| Parameter | Description | Predicted Observation |

|---|---|---|

| Dihedral Angle 1 (C-C-N-C) | Rotation between the phenyl and oxazolidinone rings | Wide distribution of angles, indicating significant rotational freedom, with potential energy minima corresponding to specific staggered conformations. |

| Dihedral Angle 2 (C-C-N-O) | Orientation of the nitro group relative to the phenyl ring | Limited rotation, with a preference for a near-planar orientation to maximize electronic conjugation, but slightly twisted due to steric hindrance. nih.gov |

| Oxazolidinone Ring Puckering | Conformation of the five-membered ring | Fluctuations between various envelope and twist conformations, indicating inherent ring flexibility. mdpi.com |

| RMSF of Nitro Group Atoms | Atomic fluctuation of the NO₂ group | Higher than average fluctuation, indicating mobility at the periphery of the molecule. |

Molecular Docking Studies for Theoretical Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net For this compound, molecular docking can be used to theoretically predict its binding mode within a hypothetical receptor active site, providing insights into the non-covalent interactions that might govern its binding affinity. nih.gov This method is instrumental in structure-based drug design, although here it is used purely to understand potential interaction patterns without assessing biological activity. mdpi.commdpi.com

The process involves generating a three-dimensional structure of the compound and placing it into the binding site of a target receptor in various orientations and conformations. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores generally indicating a more favorable interaction. nih.gov

The key structural features of this compound that would dominate its interactions are the hydrogen bond acceptors—the carbonyl oxygen of the oxazolidinone ring and the two oxygen atoms of the nitro group. The aromatic nitrophenyl ring can participate in π-π stacking or hydrophobic interactions with complementary aromatic or nonpolar residues in a binding pocket.

A theoretical docking study would reveal a set of possible binding poses, ranked by their docking scores. Analysis of the top-ranked pose would focus on identifying the specific types of intermolecular interactions, the atoms involved, and the distances between them. For example, the carbonyl oxygen might form a crucial hydrogen bond with a donor residue like arginine or lysine, while the nitrophenyl ring could stack against a phenylalanine or tyrosine residue.

| Interaction Type | Ligand Atom/Group | Hypothetical Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Amide N-H of Glycine | 2.9 |

| Hydrogen Bond | Nitro Group Oxygen (O-N=O) | Hydroxyl O-H of Serine | 3.1 |

| π-π Stacking | Nitrophenyl Ring | Phenyl Ring of Phenylalanine | 3.8 |

| Hydrophobic Interaction | Oxazolidinone Ring (CH₂) | Alkyl side chain of Valine | 4.2 |

Structure-Property Relationship Studies (Theoretical)

Theoretical structure-property relationship studies utilize quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the electronic properties of a molecule from its fundamental structure. mdpi.com These calculations provide a deep understanding of how the arrangement of atoms in this compound influences its chemical behavior, stability, and reactivity. nih.gov

A typical study begins with geometry optimization, where the molecule's three-dimensional structure is computationally relaxed to its lowest energy state. This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. For this compound, a key finding would be the degree of planarity between the phenyl ring and the nitro group, and the dihedral angle relative to the oxazolidinone ring. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. The distribution of electron density is visualized through the Molecular Electrostatic Potential (MEP) map. The MEP map for this compound would likely show strong negative potential (red regions) around the highly electronegative oxygen atoms of the carbonyl and nitro groups, indicating these are sites susceptible to electrophilic attack or hydrogen bonding. The aromatic ring would exhibit regions of π-electron density.

| Calculated Property | Description | Predicted Value/Observation |

|---|---|---|

| Energy of HOMO | Energy of the highest occupied molecular orbital | Localized primarily on the phenyl ring and oxazolidinone nitrogen. |

| Energy of LUMO | Energy of the lowest unoccupied molecular orbital | Localized predominantly on the nitrophenyl moiety due to the electron-withdrawing NO₂ group. |

| HOMO-LUMO Energy Gap (ΔE) | Indicator of chemical reactivity and stability | A relatively moderate gap, suggesting a balance of stability and potential reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule | A significant dipole moment is expected, pointing towards the electronegative nitro and carbonyl groups. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface | Negative potential regions (red) concentrated on the oxygen atoms; positive regions (blue) on hydrogens. |

Applications of 3 2 Nitrophenyl 1,3 Oxazolidin 2 One and Its Derivatives in Academic Research

Role as Synthetic Intermediates and Building Blocks

The oxazolidin-2-one motif is a cornerstone in modern organic synthesis, serving as a key building block for a wide array of more complex molecules. The title compound, 3-(2-nitrophenyl)-1,3-oxazolidin-2-one, combines this valuable heterocyclic core with a nitrophenyl substituent, which can be chemically modified, for instance, through the reduction of the nitro group to an amine. This versatility makes it an important intermediate for creating diverse chemical structures.

Precursors for Advanced Heterocyclic Synthesis

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of advanced heterocyclic systems. The oxazolidinone ring can undergo hydrolysis under acidic or basic conditions to yield corresponding amino alcohols, while the nitro group can be reduced to an amine, which can then participate in further cyclization or condensation reactions. This dual reactivity allows for its incorporation into more elaborate heterocyclic frameworks. For example, chalcones derived from related nitrophenyl-thiazolidinones have been used to synthesize pyrazole, thiazine, and oxazine (B8389632) derivatives, demonstrating the utility of the nitrophenyl-heterocycle combination as a starting point for a variety of other ring systems.

Development of Complex Molecular Architectures

Structurally diverse oxazolidin-2-one motifs are frequently employed as crucial synthetic intermediates in the total synthesis of natural products, including macrolide antibiotics. Their rigid structure and predictable reactivity make them reliable components for building larger, more complex molecular architectures. The ability to introduce functionality and then modify it, as is the case with the nitrophenyl group, allows chemists to strategically assemble intricate molecules step-by-step.

Chiral Oxazolidinones in Asymmetric Synthesis

While this compound itself is not chiral, the introduction of substituents onto the oxazolidinone ring (at positions 4 and/or 5) creates stereogenic centers. These chiral oxazolidinone derivatives are paramount in the field of asymmetric synthesis, where they are widely used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it can be removed.

Use as Chiral Auxiliaries in Stereoselective Reactions

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are among the most reliable and widely used chiral auxiliaries in organic synthesis. They are attached to a substrate molecule, typically via an N-acylation reaction, to form a chiral imide. The steric bulk and defined spatial arrangement of the auxiliary then direct the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one stereoisomer over another. These auxiliaries are effective in a variety of stereoselective transformations, including aldol (B89426) additions, alkylations, and Michael additions. A key advantage is that the auxiliary can often be recovered and reused after the reaction, enhancing their practical utility.

Control of Diastereoselectivity in Carbon-Carbon Bond Formations

The primary function of chiral oxazolidinone auxiliaries is to achieve high levels of diastereoselectivity in carbon-carbon bond-forming reactions, which are fundamental to the construction of the carbon skeleton of organic molecules. By attaching the auxiliary, the prochiral substrate is converted into a chiral molecule, and subsequent reactions produce diastereomeric products, which have different physical properties and can be separated. The auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus controlling the formation of new stereocenters. This strategy has proven highly successful in the stereoselective synthesis of numerous natural products and medicinally important compounds.

| Reaction Type | Substrate | Reagent/Conditions | Diastereomeric Excess (d.e.) | Reference |

| Aldol Reaction | N-propionyl oxazolidinone | TiCl₄, Aldehyde | >98% | |

| Alkylation | N-acyl oxazolidinone enolate | Alkyl Halide | >95% | |

| Michael Addition | N-crotonyl oxazolidinone | Thiol, Lithium base | High |

Theoretical Considerations in Material Science Research

While direct material science applications of this compound are not extensively documented, theoretical and computational studies on related structures provide insight into its potential properties. Research in this area typically focuses on understanding the molecule's three-dimensional structure, electronic properties, and intermolecular interactions, which are crucial for designing novel materials.

For instance, X-ray crystallography studies on the related compound 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one have provided detailed information on its molecular geometry. Such studies determine key structural parameters like the planarity of the ring systems and the dihedral angles between the phenyl ring and the heterocyclic moiety. In this related thiazolidinone, the nitro group was found to be nearly coplanar with the phenyl ring, while the thiazolidinone ring was significantly inclined. The analysis also revealed intermolecular interactions such as N-H···O hydrogen bonding and offset π-π stacking, which are critical in dictating how molecules pack in the solid state and thus influence the bulk properties of a material. Similar theoretical considerations for this compound would be essential for exploring its potential use in fields like crystal engineering or nonlinear optics, where molecular arrangement and electronic properties are paramount.

Catalysis Research

The structural features of this compound and its derivatives suggest potential utility in catalysis, particularly in the design of specialized ligands for transition metal-catalyzed reactions.

While this compound itself is not typically used directly as a ligand, it serves as a crucial precursor to a more catalytically relevant molecule: 3-(2-aminophenyl)-1,3-oxazolidin-2-one (B1372522). The nitro group can be readily reduced to an amine, transforming the molecule into a potential bidentate N,O-ligand. This amino derivative belongs to the broader class of o-aminophenol-based ligands, which are well-documented for their ability to form stable and catalytically active complexes with a variety of transition metals.

The resulting 3-(2-aminophenyl)-1,3-oxazolidin-2-one structure would feature a soft nitrogen donor (the aniline (B41778) amine) and a hard oxygen donor (the carbonyl oxygen of the oxazolidinone ring). This combination of atoms is valuable in ligand design for controlling the electronic properties and stereochemistry at a metal center. The rigid five-membered oxazolidinone ring provides a well-defined steric environment, which is a critical feature for inducing asymmetry in catalytic transformations. Academic research into chiral bisoxazoline (BOX) ligands, which are structurally analogous, has demonstrated their effectiveness in enforcing enantioselectivity in reactions like C-H amination. nih.gov This precedent suggests that chiral versions of aminophenyl-oxazolidinone ligands could be promising candidates for asymmetric catalysis.

Beyond its role as a ligand precursor, the core oxazolidin-2-one structure has been shown to participate directly in catalytic systems. Research has demonstrated that oxazolidin-2-one itself can function as a versatile and efficient ligand for copper(I)-catalyzed reactions, such as the amidation of aryl halides. researchgate.net This indicates that the oxazolidinone moiety can effectively coordinate to a metal center and facilitate catalysis.

The development of novel catalytic systems often involves palladium or copper-catalyzed cross-coupling reactions to synthesize N-aryl oxazolidinones, underscoring the importance of this class of compounds as synthetic targets. nih.govorganic-chemistry.orgnih.gov The synthesis of this compound and its derivatives fits within this research area. The ability to install various aryl groups (like the 2-nitrophenyl group) onto the oxazolidinone nitrogen allows for the creation of a library of potential ligands whose electronic and steric properties can be systematically varied to optimize a desired catalytic reaction. nih.gov

Table 2: Applications of Oxazolidinone Structures in Catalysis

| Compound/Structure Class | Role in Catalysis | Metal/Catalyst System | Reaction Type | Citations |

| Oxazolidin-2-one | Direct Ligand | Copper(I) Iodide (CuI) | Amidation of aryl halides | researchgate.net |

| 3-(2-Aminophenyl)-1,3-oxazolidin-2-one (Derivative) | Potential bidentate N,O-ligand | Transition Metals (general) | General catalysis, potential for asymmetric synthesis | |

| Bisoxazoline (BOX) Ligands (Analogous Structure) | Chiral Ligand | Nickel(I) | Enantioselective C-H amination | nih.gov |

| N-Aryl Oxazolidinones | Product/Target of Catalysis | Palladium, Copper | N-Arylation / Cross-coupling | nih.govorganic-chemistry.orgnih.gov |

Explorations in Medicinal Chemistry (Focus on Chemical Space and Structure)

The oxazolidinone ring is a highly valued scaffold in medicinal chemistry, primarily due to the success of the antibiotic Linezolid. researchgate.net This has spurred extensive academic research into exploring the chemical space around this core structure to develop novel molecular entities.

The this compound molecule represents a foundational platform for building libraries of new compounds. In the context of medicinal chemistry, a "scaffold" is a core structure upon which various functional groups are appended to explore their impact on a molecule's properties. The oxazolidinone ring acts as this central framework. nih.govresearchgate.net

The N-aryl substituent at the 3-position is a critical site for modification. Structure-activity relationship studies on other oxazolidinones have shown that the nature of this aryl group significantly influences molecular interactions. The 2-nitrophenyl group in this compound is particularly useful from a synthetic standpoint. The nitro group is a versatile chemical handle that can be transformed into a wide array of other functionalities, such as amines, amides, or other nitrogen-containing heterocycles. This allows chemists to systematically alter the electronic properties, size, and hydrogen-bonding capabilities of this part of the molecule. This systematic modification allows for a thorough exploration of the chemical space around the oxazolidinone core, aiming to create novel chemical entities with diverse and potentially useful structural features. semanticscholar.org

Design of Compound Libraries Based on the Oxazolidinone Core

The oxazolidinone scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in clinically significant antibacterial agents. Its rigid, three-dimensional nature makes it an attractive core for the design of compound libraries aimed at exploring new chemical space and identifying novel bioactive molecules. nih.govdaneshyari.com The design of such libraries involves strategic synthetic planning to generate a diverse set of analogues from a common core structure, such as this compound. The goal is to create collections of sp3-rich, low molecular weight compounds that are more likely to exhibit specific interactions with biological targets, potentially reducing off-target effects. nih.govdaneshyari.com

Academic research has focused on developing robust and scalable synthetic routes to oxazolidinone-based scaffolds that incorporate multiple points of diversification. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR). The synthesis of these libraries is a key strategy in drug discovery programs to identify new "hit" compounds. daneshyari.com

One notable example from the European Lead Factory initiative involved the synthesis of a 155-compound library based on a bicyclic oxazolidinone core, specifically a hexahydrooxazolo[5,4-c]pyridin-2(1H)-one bicyclic carbamate (B1207046). nih.govdaneshyari.com The synthetic strategy was designed to be robust and scalable, employing a sequence that delivered a core scaffold with two distinct points for further chemical diversification. nih.gov This approach highlights a common theme in library design: the creation of a central scaffold from which numerous derivatives can be readily generated.

Another research effort focused on creating novel linezolid-based oxazolidinones by modifying the lead molecule at various positions. mdpi.com This resulted in a series of oxazolidinone-sulphonamide conjugates and oxazolidinone-amide conjugates, which were then screened for biological activity. mdpi.com The general synthesis often begins with the construction of a core ring system containing a nitro substituent, which ultimately becomes the nitrogen of the oxazolidinone ring, a feature relevant to the parent compound this compound. researchgate.net

The design and synthesis of these libraries are often guided by the need to move away from the flat, aromatic compounds that have traditionally dominated screening collections. daneshyari.com By focusing on chiral, three-dimensional scaffolds like the oxazolidinone core, researchers aim to develop leads with improved pharmacokinetic profiles and better target specificity. daneshyari.com

Below is a table summarizing examples of research focused on the design and synthesis of oxazolidinone-based compound libraries.

| Core Scaffold | Library Size | Synthetic Approach | Research Focus |

| Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one | 155 compounds | Telescoped hetero-Diels–Alder/ daneshyari.comresearchgate.net-sigmatropic rearrangement/cyclisation sequence | Generation of sp3-rich, low molecular weight compounds for screening. nih.govdaneshyari.com |

| Linezolid-based oxazolidinones | 20+ compounds (3a-j, 4a-j) | Multi-step synthesis from a key oxazolidinone precursor | Creation of oxazolidinone-sulphonamide and oxazolidinone-amide conjugates for antibacterial screening. mdpi.com |

| Benzodioxin-containing oxazolidinones | 4 novel compounds | Construction of a benzodioxin ring with a nitro substituent, followed by oxazolidinone ring formation and 'click chemistry' | Synthesis of novel antimicrobial agents to combat resistant Gram-positive bacteria. researchgate.net |

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. mdpi.com The application of these principles to the synthesis of 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one is a key area for future development.

Future synthetic strategies for this compound are expected to move towards minimizing solvent use, which is a primary contributor to chemical waste. mdpi.com

Solventless Reactions: Techniques such as grindstone chemistry, where reactions are carried out by grinding solid reactants together, represent a completely solvent-free approach. orientjchem.org Another promising method is microwave-assisted synthesis, which can accelerate reaction rates, improve yields, and often be performed without a solvent or with a reduced amount of a green solvent. mdpi.comatiner.gr These methods reduce waste and the environmental impact associated with volatile organic compounds. mdpi.com

Sustainable Catalysis: The development of highly efficient and recyclable catalysts is crucial. For oxazolidinone synthesis, research is exploring the use of organocatalysts, which are metal-free and often have lower toxicity. rsc.org Heterogeneous catalysts, such as those supported on polymers or mesoporous materials, are also gaining traction. researchgate.net These catalysts are easily separated from the reaction mixture, allowing for their reuse over multiple cycles without significant loss of activity, which is both economically and environmentally beneficial. researchgate.netmdpi.com The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 building block is a particularly attractive green strategy for forming the oxazolidinone ring. researchgate.netmdpi.comresearchgate.net

| Green Synthesis Technique | Description | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and improved yields. mdpi.com | Faster synthesis, potentially higher purity, and reduced energy consumption compared to conventional heating. atiner.gr |

| Solvent-Free Grinding | Mechanical grinding of solid reactants to initiate a chemical reaction without any solvent. orientjchem.org | Eliminates solvent waste, simplifies product isolation, and lowers environmental impact. |

| Sustainable Organocatalysis | The use of small organic molecules to catalyze reactions, avoiding potentially toxic or expensive metal catalysts. rsc.org | Halide-free reaction conditions, high recyclability, and stability of the catalyst. rsc.org |

| CO2 Fixation | Employing carbon dioxide as a C1 source to construct the carbonyl group of the oxazolidinone ring. researchgate.net | Utilizes a renewable feedstock, high atom economy, and contributes to carbon capture. researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the starting materials' mass ends up in the final product. acs.orgskpharmteco.com An ideal reaction has 100% atom economy, where all reactant atoms are incorporated into the desired product, generating no waste. primescholars.com

Future synthetic routes for this compound will be designed to maximize atom economy. researchgate.net This involves prioritizing reaction types that are inherently atom-economical, such as addition and cycloaddition reactions. rsc.org For instance, the synthesis of oxazolidinones via the cycloaddition of CO2 to aziridines is a 100% atom-efficient process. researchgate.net In contrast, reactions that use stoichiometric reagents or generate significant byproducts, like some condensation or substitution reactions, have poor atom economy and are less desirable. primescholars.comrsc.org By focusing on maximizing the incorporation of all materials used in the process into the final product, chemists can significantly reduce waste at the molecular level. acs.orgskpharmteco.com

Advanced Spectroscopic and Structural Characterization Techniques

Thorough characterization is essential for confirming the structure, purity, and properties of this compound. While standard techniques like NMR, FT-IR, and mass spectrometry are foundational, emerging methodologies offer deeper insights. research-nexus.netnih.gov

Real-time analysis of chemical reactions as they occur provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. Spectroscopic techniques such as FT-IR and Raman spectroscopy can be integrated directly into a reaction vessel to monitor the disappearance of reactants and the appearance of products, allowing for precise determination of reaction endpoints and optimization of conditions.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analyzing complex mixtures and definitively identifying compounds. ijnrd.orgnih.gov These techniques are crucial for separating the desired product from byproducts and unreacted starting materials, as well as for detailed structural elucidation. ajpaonline.comiosrjournals.org

LC-MS (Liquid Chromatography-Mass Spectrometry): This is one of the most widely used hyphenated techniques, ideal for separating non-volatile compounds in a reaction mixture and providing their molecular weights. iosrjournals.org Tandem MS (LC-MS-MS) can further fragment ions to yield detailed structural information. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds, GC-MS offers high-resolution separation and provides mass spectra that can be compared against libraries for positive identification. ajpaonline.comijarnd.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples HPLC separation with NMR spectroscopy, allowing for the acquisition of detailed NMR spectra for individual components of a mixture without the need for prior isolation. ijarnd.com This is particularly useful for identifying unknown impurities or byproducts formed during the synthesis of this compound. nih.gov

| Hyphenated Technique | Separation Method | Detection Method | Application in this compound Research |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile intermediates or impurities; quantification. ajpaonline.com |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Purity assessment, molecular weight determination, identification of non-volatile byproducts. ijnrd.orgiosrjournals.org |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Complete structural elucidation of products and impurities directly from the reaction mixture. ijarnd.com |

| LC-IR | Liquid Chromatography | Infrared Spectroscopy | Identification of functional groups for separated components. nih.gov |

Frontiers in Computational Chemical Research

Computational chemistry has become an indispensable partner to experimental research, providing deep insights into molecular structure, properties, and reactivity. cuny.edu For this compound, computational methods, particularly Density Functional Theory (DFT), offer powerful predictive capabilities. research-nexus.net

DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. research-nexus.netnih.gov

Analyze Electronic Properties: Calculate the distribution of electron density and map the molecular electrostatic potential, identifying electron-rich and electron-poor regions of the molecule. nih.gov This helps in predicting sites susceptible to nucleophilic or electrophilic attack. research-nexus.net

Simulate Spectroscopic Data: Compute theoretical IR and NMR spectra that can aid in the interpretation of experimental data. nih.gov

Investigate Reaction Mechanisms: Model the entire reaction pathway for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, researchers can understand the reaction mechanism, predict regioselectivity, and identify the rate-determining step. mdpi.com

Explore Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions. nih.gov The HOMO-LUMO energy gap is a key parameter related to the molecule's stability and reactivity. research-nexus.net

These computational studies can guide the design of more efficient synthetic routes and predict the properties of novel derivatives of this compound before they are synthesized in the lab.

High-Throughput Virtual Screening and Ligand Design

High-throughput virtual screening (HTVS) represents a powerful computational strategy to identify potential biological targets for this compound and to design new, more potent ligands. nih.gov This in silico approach allows for the rapid screening of vast compound libraries against specific protein structures, identifying promising candidates for further experimental validation. nih.govsemanticscholar.org

The process typically involves several key steps:

Target Identification: Identifying potential protein targets (e.g., enzymes, receptors) whose modulation could lead to a therapeutic effect. For the oxazolidinone class, known targets include bacterial ribosomes. nih.gov

Pharmacophore Modeling: Building a model that defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on known active ligands or the target's binding site. ijper.org

Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active site of the identified target. This predicts the binding affinity and orientation of the compound. ijper.orgmdpi.com

ADMET Prediction: Analyzing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-scoring virtual hits to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.com

By applying HTVS, researchers can efficiently explore the therapeutic potential of the this compound scaffold, guiding the synthesis of new derivatives with enhanced selectivity and efficacy. nih.gov For instance, derivatives could be designed to selectively inhibit bacterial protein synthesis while minimizing off-target effects.

Table 1: Parameters in a Hypothetical Virtual Screening Protocol for this compound Derivatives

| Parameter | Description | Example Software/Method |

| Target Protein | Bacterial 50S ribosomal subunit (Peptidyl Transferase Center) | PDB ID: 3DLL |

| Ligand Database | Virtual library of derivatives based on the core scaffold | ZINC Database, In-house library |

| Docking Algorithm | Calculates binding energy and pose | AutoDock Vina, Schrödinger Glide |

| Scoring Function | Ranks potential ligands based on predicted binding affinity | Gscore, XP GScore |

| Pharmacophore Features | Hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers | PharmaGist, ZINCPharmer |

| ADMET Filtering | Prediction of drug-likeness and pharmacokinetic properties | QikProp, SwissADME |

Machine Learning Applications in Reaction Prediction and Property Forecasting

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties with increasing accuracy. mdpi.com For this compound, ML models can accelerate development by forecasting the physicochemical and biological properties of novel derivatives and predicting the success of synthetic reactions. nih.govbohrium.com

Property Forecasting: Quantitative Structure-Property Relationship (QSPR) models can be developed using ML algorithms like random forests or neural networks. nih.govresearchgate.net These models are trained on datasets of known oxazolidinone compounds and their measured properties (e.g., solubility, metabolic stability, antibacterial activity). mdpi.com Once trained, the model can predict these properties for new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. nih.govbroadinstitute.org

Reaction Prediction: ML algorithms can also predict the products and yields of chemical reactions. By analyzing vast databases of known reactions, these models learn the complex rules that govern chemical reactivity. This can be applied to predict how modifications to the this compound core will affect its reactivity in subsequent synthetic steps, helping chemists design more efficient synthetic routes. bohrium.com

Table 2: Machine Learning Applications for this compound Research

| Application Area | ML Model Example | Input Data | Predicted Output |

| Property Forecasting | Random Forest, Graph Neural Networks | Molecular descriptors, 2D/3D structure | Solubility, logP, binding affinity, toxicity risk |

| Reaction Prediction | Recurrent Neural Networks (RNNs) | Reactants, reagents, conditions | Major product structure, reaction yield |

| ADMET Prediction | Support Vector Machines (SVMs) | Chemical structure, physicochemical properties | Permeability, metabolic clearance, CYP450 inhibition |

Exploration of Novel Reactivity Patterns

Uncovering new ways in which this compound can react is key to expanding its utility as a chemical building block. Future research will likely focus on transformations that are difficult to achieve through traditional methods, such as those induced by light or electricity, and on detailed mechanistic studies to understand and control these novel reactions.

Photochemical and Electrochemical Transformations

Photochemical Transformations: The presence of a nitroaromatic group in this compound makes it a candidate for photochemical reactions. Nitro groups can be reduced or participate in cycloaddition reactions under UV irradiation. Exploring these light-induced transformations could lead to novel molecular scaffolds that are not accessible through conventional thermal chemistry.

Electrochemical Transformations: Electrochemical methods offer a green and highly controllable way to perform redox reactions. The nitro group is electrochemically active and can be selectively reduced to nitroso, hydroxylamino, or amino functionalities by controlling the electrode potential. eurasianjournals.com Similarly, the oxazolidinone ring itself may undergo oxidative or reductive cleavage under specific electrochemical conditions, providing access to novel amino alcohol derivatives. researchgate.net These transformations avoid the use of harsh chemical reagents, aligning with the principles of green chemistry.

Mechanistic Studies of Unprecedented Reactions

To fully exploit the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. researchgate.net Future work will involve a combination of experimental and computational techniques to elucidate the pathways of novel transformations.

Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. mdpi.com This theoretical insight can explain observed regioselectivity and stereoselectivity and guide the optimization of reaction conditions. mdpi.com Experimental studies, such as kinetic analysis, isotopic labeling, and the isolation of reaction intermediates, provide crucial data to validate and refine the proposed computational models. researchgate.net Such detailed mechanistic investigations are critical for discovering and controlling unprecedented reactivity patterns. researchgate.net

Integration with Automated Synthesis and Flow Chemistry

The translation of laboratory-scale synthesis to industrial production can be streamlined by integrating automated systems and continuous-flow chemistry. mdpi.com These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility for the synthesis of this compound and its derivatives. d-nb.infonih.gov

Continuous-Flow Synthesis Optimization

Continuous-flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processing. europa.eu For the synthesis of oxazolidinones, flow chemistry enables the safe handling of hazardous reagents and the efficient management of highly exothermic reactions. europa.eursc.org

The optimization of a continuous-flow synthesis for this compound would involve systematically varying parameters to maximize yield and purity while minimizing reaction time. rsc.org This can be achieved using Design of Experiments (DoE) methodologies, where parameters are adjusted simultaneously to build a predictive model of the reaction space. The use of immobilized catalysts in packed-bed reactors within a flow system can also simplify purification and allow for catalyst recycling, further enhancing the sustainability of the process. rsc.orgrsc.org The successful application of flow chemistry to produce other N-aryl oxazolidinones demonstrates the viability of this approach. rsc.org

Table 3: Key Parameters for Optimization in Continuous-Flow Synthesis

| Parameter | Range/Variable | Impact on Reaction |

| Residence Time | Seconds to minutes | Determines reaction completion |

| Temperature | -20 °C to 200 °C | Affects reaction rate and selectivity |

| Flow Rate | µL/min to mL/min | Influences residence time and mixing |

| Reactant Concentration | 0.1 M to 2.0 M | Affects reaction kinetics and stoichiometry |

| Catalyst Loading | Varies for packed-bed reactors | Determines catalytic efficiency and lifetime |

| Solvent | Varies | Affects solubility, reactivity, and safety |

Robotics in Chemical Synthesis and Discovery

The integration of robotics and automation into chemical synthesis is revolutionizing the discovery and development of novel compounds like this compound. Automated systems offer unparalleled precision, throughput, and the ability to explore vast reaction spaces that are often inaccessible through manual techniques.

An integrated robotic chemistry system can perform a wide array of conventional chemical reactions under various conditions, including different temperatures, agitation levels, and microwave irradiation. nih.gov Such systems are capable of manipulating solids, managing reagents, and executing complex, multi-step syntheses with minimal human intervention. nih.gov For the synthesis of oxazolidinone derivatives, an automated platform could execute key reaction sequences, such as the cyclization of amino alcohols with carbonyl-containing reagents or palladium-catalyzed N-arylation of the oxazolidinone core. organic-chemistry.org

The process for automated synthesis would typically involve:

Dispensing and Transfer: Robotic arms would dispense starting materials, such as a 2-nitrophenyl-substituted amino alcohol and a carbonyl source, into reaction vessels.

Reaction Execution: The system would manage the reaction conditions, such as heating or microwave irradiation, as required for ring formation. nih.govnih.gov

Work-up and Purification: Automated liquid handling can perform extractions and purifications, for instance, using column chromatography, to isolate the final product.